N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
Description
N-[(2,4-Difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a synthetic compound featuring a cyclopenta[c]pyridazine core substituted with a (2,4-difluorophenyl)methyl group at the amide nitrogen. Its synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in Reference Example 75 of EP 4,374,877 A2, where a 40% yield was achieved using (6-chloropyridin-3-yl)boronic acid and tetrakis(triphenylphosphine)palladium as key reagents . Analytical characterization by LCMS confirmed a molecular ion [M+H]⁺ at m/z 604, with an HPLC retention time of 0.89 minutes, indicative of moderate polarity .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-11-5-4-10(12(17)7-11)8-18-15(21)14-6-9-2-1-3-13(9)19-20-14/h4-7H,1-3,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKBRPTZJKNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable diene and a diazine derivative under acidic or basic conditions.
Introduction of the 2,4-Difluorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-difluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Design and Development
The pyridazine ring system in this compound has been identified as advantageous in drug design due to its electronic properties and ability to engage in hydrogen bonding. Research indicates that compounds featuring pyridazine can enhance aqueous solubility while minimizing protein binding, which is crucial for effective drug delivery .
Case Study: Splicing Modulators
- A notable application is in the development of splicing modulators for the survival motor neuron 2 (SMN2) gene, which is targeted for treating spinal muscular atrophy (SMA). The pyridazine scaffold was critical for enhancing the synthesis of full-length SMN2 RNA in cellular assays, demonstrating an EC50 value of 3.5 µM .
Molecular Recognition
The compound's ability to form intramolecular hydrogen bonds makes it suitable for applications in molecular recognition processes. This property is particularly relevant in the design of peptide nucleic acids (PNAs) that can selectively bind to specific RNA structures .
Case Study: Peptide Nucleic Acids
- Studies have shown that PNAs incorporating pyridazine derivatives can effectively target cytosine-guanosine inversions within RNA hairpin constructs, enhancing binding affinity and cellular permeability .
Antiviral Activity
Research has indicated that derivatives of this compound may exhibit antiviral properties. For instance, compounds structurally related to N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide have been explored as potential anti-HIV agents due to their ability to interact with viral proteins .
Comparative Analysis of Pyridazine Derivatives
The following table summarizes the properties and applications of selected pyridazine derivatives related to this compound:
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Fluorine Substitution: The (2,4-difluorophenyl)methyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs, as evidenced by its shorter HPLC retention time (0.89 min) relative to Example 113 (1.65 min), which bears bulkier substituents (cyano, methylsulfanyl) .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl substituents (e.g., Example 68) are hypothesized to improve metabolic stability but may reduce solubility due to increased hydrophobicity .
Notes on Computational Modeling (Background Context)
While the provided evidence lacks direct computational data for these compounds, methodologies such as density-functional theory (e.g., Becke’s hybrid functional ) and continuum solvation models (e.g., Tomasi’s PCM ) are widely used to predict electronic properties and solvation effects. These tools could further elucidate the target compound’s reactivity and binding behavior relative to its analogs.
Biological Activity
N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS: 2415624-70-1) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyridazine core with a 2,4-difluorophenylmethyl group and a carboxamide functional group. Its molecular formula is CHFNO, with a molecular weight of 289.28 g/mol. The presence of fluorine atoms is notable as they often enhance biological activity and stability in compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 289.28 g/mol |
| CAS Number | 2415624-70-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, which can lead to downstream effects in various biological pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown promise as inhibitors of monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives synthesized from pyridazinone frameworks have been evaluated for their inhibitory activities against MAO-A and MAO-B. Some compounds demonstrated potent inhibition with IC values as low as 0.013 µM for MAO-B .
Case Studies and Research Findings
- Inhibition of MAO : In studies involving pyridazinone derivatives, certain compounds exhibited selective inhibition of MAO-B over MAO-A. For example, compound T6 was highlighted for its high selectivity index and lower toxicity to healthy fibroblast cells compared to other derivatives .
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated using L929 fibroblast cells. While some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxicity at any tested dose .
- Anti-inflammatory Activity : Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties by inhibiting COX-2 activity. The IC values for these compounds were comparable to standard anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like fluorine enhances the biological activity of the compound by improving binding affinity to target enzymes or receptors. This relationship is critical in designing new derivatives with improved efficacy.
Q & A
Q. What are the established synthetic routes for N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide, and how can purity be optimized?
Synthesis typically involves multi-step processes, such as:
- Condensation reactions to form the pyridazine core, followed by functionalization of the cyclopenta ring .
- Amide coupling between the cyclopenta[c]pyridazine-3-carboxylic acid intermediate and (2,4-difluorophenyl)methylamine using coupling agents like EDCI or HOBt .
Purity optimization : - Chromatographic purification (e.g., HPLC or flash chromatography) to isolate intermediates .
- Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) .
- Characterization via NMR, LC-MS, and elemental analysis to confirm structural integrity .
Q. How is the structural characterization of this compound validated in academic research?
Key methods include:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Stability :
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Methodology :
- Systematic substitution : Modify substituents on the (2,4-difluorophenyl)methyl group or pyridazine core to assess impact on bioactivity .
- In vitro assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity .
- Computational docking : Use software like AutoDock to predict binding modes and guide rational design .
Q. How should contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal techniques : Combine enzymatic assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to rule out false positives .
- Data normalization : Control for batch-to-batch variability in compound purity via parallel HPLC analysis .
Q. What strategies are recommended for improving metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to block metabolic degradation .
- Prodrug design : Mask labile functional groups (e.g., carboxamide) with enzymatically cleavable moieties .
Q. How can computational modeling aid in target identification for this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) .
- Pharmacophore mapping : Align the compound’s functional groups with known active-site motifs (e.g., ATP-binding pockets) .
- MD simulations : Simulate binding interactions over time (e.g., 100 ns trajectories) to assess stability and residence time .
Notes
- Advanced studies require interdisciplinary collaboration (e.g., synthetic chemistry, computational biology) to address mechanistic questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
